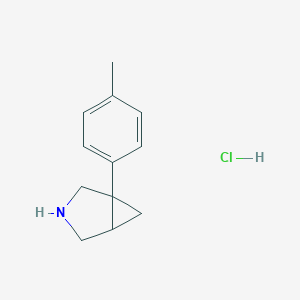

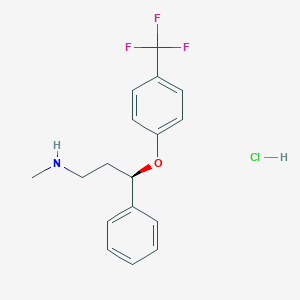

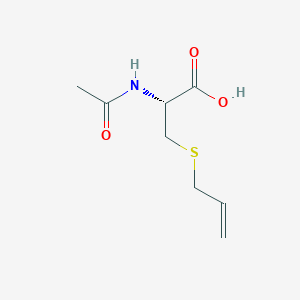

![molecular formula C19H14O3 B029491 rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one CAS No. 15151-14-1](/img/structure/B29491.png)

rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one” is a chemical compound with the molecular formula C19H14O3 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one” is available as a 2D Mol file . The compound has a molecular weight of 322.3545 .Wissenschaftliche Forschungsanwendungen

Application in Organic Synthesis

Field

Organic Chemistry

Summary of Application

The compound is used in the regioselective synthesis of novel functionalized Pyrano [2′,3′:4,5]pyrimido [1,6- b ] [1,2,4,5]triazaphosphepines .

Method of Application

The reactions of 6-acetyl-3-amino-4-imino-7-methyl-5-phenyl-3,5-dihydro-4 H -pyrano [2,3- d ]pyrimidine with triethyl phosphite and some electrophilic reagents were studied .

Results

These one-pot three-component reactions regioselectively afforded four new 11-acetyl-2-ethoxy-10-methyl-12-phenylpyrano [2′,3′:4,5]pyrimido [1,6- b ] [1,2,4,5λ 5 ]triazaphosphepin-2-ones in 69–73% yields .

Application in the Synthesis of Pyrano[3,2- c ]quinolones

Field

Medicinal Chemistry

Summary of Application

Pyrano [3,2-c]quinolone is a structural motif occurring in a number of natural products with a wide range of important biological activities such as anticancer, antibacterial, antimalarial, antiinflammatory, and antifungal properties .

Method of Application

Two acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2 (1 H )-one and propargylic alcohols are described .

Results

Depending mainly on the propargylic alcohol used, these tandem reactions proceed via either a Friedel–Crafts-type allenylation followed by 6- endo -dig cyclization sequence to form pyrano [3,2- c ]quinolones or a Friedel–Crafts-type alkylation and 5- exo -dig ring closure sequence to afford furo [3,2- c ]quinolones in moderate-to-high yields .

Multicomponent Synthesis of Heterocycles

Summary of Application

Heterocyclic compounds incorporated with a pyranopyrimidine skeleton have received substantial consideration due to their privileged and intelligible biodiversity .

Method of Application

This review highlights the multicomponent synthetic routes adopted to prepare heterocyclic compounds incorporated with the pyrano [2,3- d ]pyrimidine skeleton . The mechanistic pathways of these reactions involved Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation .

Results

The significant biological potency of the compounds recently synthesized from multicomponent reactions is deliberated .

Crystal Structure Analysis

Field

Crystallography

Summary of Application

The crystal structure of similar compounds can be analyzed to understand their properties and potential applications .

Method of Application

Intraperitoneal injection of male Wistar (albino) rats with equal doses (30 mg/mL) of the new polymorph in parallel with the initial substance Warfarin . There is a possibility of the formation of pairs of centrosymmetric head-to-tail dimers, in which the aromatic moieties are parallel to each other and stack over one another (π– interaction) .

Results

The new form is more effective (66%) compared to the initial one (50%) .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methyl-4-phenyl-4H-pyrano[3,2-c]chromen-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-12-11-15(13-7-3-2-4-8-13)17-18(21-12)14-9-5-6-10-16(14)22-19(17)20/h2-11,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPSOFDQEUDDIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562312 |

Source

|

| Record name | 2-Methyl-4-phenyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one | |

CAS RN |

15151-14-1 |

Source

|

| Record name | 2-Methyl-4-phenyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

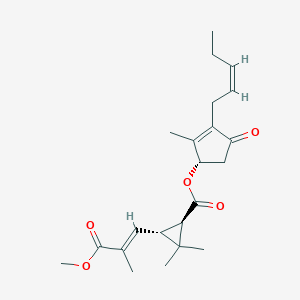

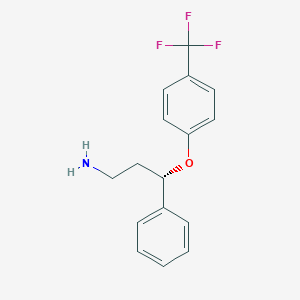

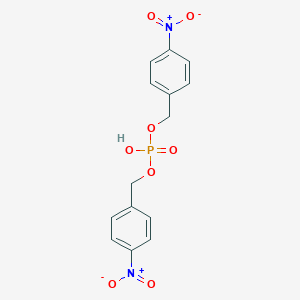

![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)